Ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQCOBTKKAQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047361 | |
| Record name | Amibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121524-08-1 | |
| Record name | Amibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Chemistry and Synthetic Approaches to Amibegron
Structure-Activity Relationships (SAR) of Amibegron and Related Analogues
Computational Approaches in SAR Studies
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Information and detailed research findings specifically on the 3D-QSAR analysis of Amibegron were not available in the search results. Therefore, this section cannot be populated with the requested content and data tables.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
Information and detailed research findings specifically on CoMFA and CoMSIA analyses of Amibegron were not available in the search results. Therefore, this section cannot be populated with the requested content and data tables.
Molecular and Cellular Mechanisms of Amibegron Action
Amibegron Selectivity for the β3-Adrenergic Receptor
Amibegron exhibits a high degree of selectivity for the β3-adrenergic receptor over its β1 and β2 counterparts. ncats.ioresearchgate.net This selectivity is crucial to its pharmacological profile, as it minimizes the side effects associated with the activation of β1 and β2 receptors, such as cardiovascular and bronchodilatory effects. researchgate.net
The potency and efficacy of Amibegron at the β3-adrenergic receptor have been characterized in various in vitro systems. A key parameter used to describe the potency of an agonist is the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.
In studies using isolated rat colon, a tissue known to express functional β3-adrenergic receptors, Amibegron demonstrated potent activity. The inhibitory effect of Amibegron on rat colon motility, a characteristic response mediated by β3-adrenergic receptors, has been well-documented. nih.gov Furthermore, in membrane homogenates from rat interscapular brown adipose tissue, Amibegron was shown to increase cyclic AMP (cAMP) levels with an EC50 of 20 nM. ncats.io It also stimulated glycerol (B35011) release from brown fat cells with an EC50 of 11 nM. ncats.io
| Tissue/System | Parameter Measured | EC50 Value (nM) | Reference |
|---|---|---|---|
| Rat Interscapular Brown Adipose Tissue (Membrane Homogenates) | cAMP Level Increase | 20 | ncats.io |
| Rat Brown Fat Cells | Glycerol Release | 11 | ncats.io |
A defining characteristic of Amibegron is its pronounced selectivity for the β3-adrenergic receptor. Research indicates that Amibegron's affinity for β1 and β2 receptors is significantly lower than for the β3 subtype. Specifically, its selectivity for the rat β3 receptor is reported to be 280-fold and 140-fold greater compared to β1 and β2 receptors, respectively. researchgate.net This differentiation is critical, as activation of β1 and β2 receptors is associated with a range of physiological effects that are generally undesirable when targeting the β3 receptor for therapeutic purposes. For instance, β1-adrenergic stimulation primarily leads to increased heart rate and contractility, while β2-adrenergic activation causes bronchodilation and vasodilation. selleckchem.comnih.gov Amibegron's low affinity for these receptors means it is largely devoid of these classical adrenergic side effects. researchgate.net
Intracellular Signaling Cascades Activated by Amibegron
The binding of Amibegron to the β3-adrenergic receptor initiates a cascade of intracellular events that ultimately mediate its physiological effects. These signaling pathways are complex and can involve both canonical and non-canonical routes.
The β3-adrenergic receptor, like all β-adrenergic receptors, is a G-protein coupled receptor (GPCR). khanacademy.orgnobelprize.orgyoutube.com The binding of an agonist such as Amibegron induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the plasma membrane. nobelprize.orgyoutube.com For β-adrenergic receptors, the canonical signaling pathway involves coupling to a stimulatory G-protein (Gs). frontiersin.orgyoutube.com The activation of the Gs protein by the Amibegron-bound receptor leads to the dissociation of its α-subunit (Gαs), which is bound to guanosine (B1672433) triphosphate (GTP). youtube.comyoutube.com
The activated Gαs subunit then interacts with and activates the enzyme adenylyl cyclase. youtube.comyoutube.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. youtube.comyoutube.com Studies have demonstrated that Amibegron effectively stimulates cAMP production in cells expressing β3-adrenergic receptors. For example, in membrane homogenates of rat interscapular brown adipose tissue, Amibegron increased cAMP levels with an EC50 of 20 nM. ncats.io This elevation in intracellular cAMP is a hallmark of β3-adrenergic receptor activation by Amibegron and is central to many of its downstream effects. researchgate.net
While the Gs-cAMP pathway is the primary signaling cascade for β3-adrenergic receptors, emerging evidence suggests the possibility of alternative signaling mechanisms. There is data indicating that under certain conditions, β-adrenergic receptors can couple to an inhibitory G-protein (Gi). nih.gov Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP levels. khanacademy.orgyoutube.com
Furthermore, there is growing evidence for cAMP-independent signaling pathways downstream of β3-adrenergic receptor activation. Research has shown that in rat hippocampal CA1 pyramidal neurons, the activation of β3-adrenergic receptors by agonists, including Amibegron (referred to by its developmental code SR58611A), suppresses the medium afterhyperpolarization (mAHP) through a cAMP-independent pathway. nih.gov This effect is thought to be mediated by the inhibition of HCN channels. nih.gov This suggests that in certain cellular contexts, Amibegron can elicit physiological responses without relying on the canonical cAMP signaling cascade.
Preclinical Pharmacodynamics of Amibegron in Animal Models
Neurobiological and Behavioral Modulations
Studies in rodents have demonstrated that Amibegron modulates a range of behaviors and neurochemical pathways relevant to mood and anxiety disorders. Its pharmacodynamic profile suggests a novel mechanism of action centered on the activation of β3-adrenoceptors, which in turn influences key neurotransmitter systems and neurotrophic factors.
Amibegron exhibits a consistent antidepressant-like profile across several predictive rodent models of depression. These effects are observed in both stress-induced and genetic models, suggesting a robust pharmacological action.
In the Forced Swim Test (FST), a widely used behavioral assay for screening antidepressant efficacy, Amibegron has been shown to reduce immobility time in rats. This effect is indicative of an antidepressant-like potential. Notably, studies have shown that Amibegron can counteract the increased immobility induced by both acute and repeated restraint stress. nih.gov This suggests that the compound may be effective in mitigating the behavioral consequences of stress. nih.gov The antidepressant effects of Amibegron in this and other models are not associated with changes in general locomotor activity, indicating that the reduction in immobility is a selective effect and not due to motor stimulation. chez-alice.fr
In rats subjected to repeated restraint stress, Amibegron treatment significantly reversed the stress-induced increase in immobility time. nih.gov
| Treatment Group | Effect on Immobility Time | Reference |
|---|---|---|
| Vehicle Control (Stressed) | Increased immobility | nih.gov |
| Amibegron (5 mg/kg) | Counteracted the stress-induced increase in immobility | nih.gov |
| Amibegron (10 mg/kg) | Counteracted the stress-induced increase in immobility | nih.gov |
The learned helplessness model is another established paradigm for studying depression-like states in animals. However, within the scope of the reviewed scientific literature, specific studies evaluating the efficacy of Amibegron in the learned helplessness model were not prominently identified.
The Flinders Sensitive Line (FSL) rat is a genetic animal model of depression characterized by innate high immobility in the FST. chez-alice.frnih.gov Chronic treatment with Amibegron has been shown to confirm its antidepressant potential in this model. chez-alice.frnih.gov In a 14-day study, all tested doses of Amibegron significantly reduced the exaggerated immobility of FSL rats. nih.gov The magnitude of this effect was comparable to that of the established antidepressants, fluoxetine (B1211875) and desipramine. chez-alice.frnih.gov Importantly, Amibegron did not affect the behavior of the control strain, the Flinders Resistant Line (FRL) rats, demonstrating a selective effect in the depression model. nih.gov
| Treatment Group (FSL Rats) | Effect on Immobility | Reference |
|---|---|---|
| Vehicle | High baseline immobility | nih.gov |
| Amibegron (0.3, 1.0, or 3.0 mg/kg) | Significantly reduced immobility | nih.gov |
| Fluoxetine (5 mg/kg) | Significantly reduced immobility | nih.gov |
| Desipramine (5 mg/kg) | Significantly reduced immobility | nih.gov |
In addition to its antidepressant-like effects, Amibegron has demonstrated anxiolytic (anxiety-reducing) properties in preclinical models. researchgate.net In the elevated plus-maze (EPM) test in mice, a standard assay for anxiety-like behavior, Amibegron exerted a significant anxiolytic effect, which was comparable in efficacy to the benzodiazepine (B76468) diazepam. researchgate.net Further investigation into the mechanism of this effect suggests that it may be mediated by interactions with multiple serotonin (B10506) receptor subtypes. The anxiolytic-like effects of Amibegron were significantly reversed by antagonists for the 5-HT1A (WAY-100635), 5-HT2A (Ketanserin), and 5-HT3 (Ondansetron) receptors, pointing to a complex interplay between the β3-adrenergic and serotonergic systems. researchgate.net
The behavioral effects of Amibegron are underpinned by distinct actions on brain neurochemistry. researchgate.net The antidepressant and anxiolytic-like activities are believed to involve an increase in both serotonergic and noradrenergic neurotransmission, triggered by the activation of β3-adrenoceptors. researchgate.net
Studies have shown that Amibegron administration increases the synthesis of serotonin (5-HT) and its precursor, tryptophan, in several brain regions, including the cortex, hippocampus, and hypothalamus. researchgate.net It also enhances the release of 5-HT in the prefrontal cortex. researchgate.net The involvement of β3-adrenoceptors in this process was confirmed in knockout mice, where the Amibegron-induced increase in 5-HT synthesis was not observed. researchgate.net
Amibegron also modulates the noradrenergic system by increasing norepinephrine (B1679862) release in the brain. researchgate.net Furthermore, it has been shown to increase the firing rate of noradrenergic neurons in the locus coeruleus. researchgate.net
Beyond direct neurotransmitter modulation, Amibegron also affects neurotrophic and anti-apoptotic pathways, particularly in the hippocampus. nih.gov In rats exposed to stress, Amibegron treatment counteracted the stress-induced reduction in the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein ratio of Bcl-2/Bax. nih.gov It also reversed stress-induced changes in the expression of cyclic adenosine (B11128) monophosphate (cAMP)-response element binding protein (CREB). nih.gov These findings suggest that Amibegron's therapeutic-like effects may be partly due to its ability to promote neuronal resilience and plasticity. nih.gov
Neurochemical Effects and Neurotransmitter System Interactions
Increased Tryptophan and 5-Hydroxytryptamine (5-HT) Levels in Brain Regions
Studies in rodents have shown that amibegron administration leads to an increase in the synthesis of 5-hydroxytryptamine (5-HT), commonly known as serotonin, and its precursor, tryptophan, in several brain regions. researchgate.netmedchemexpress.cn This effect is believed to be mediated by the activation of peripheral β3-adrenoceptors. researchgate.net Specifically, oral administration of amibegron was found to elevate tryptophan and consequently 5-HT levels in areas including the cortex, hippocampus, hypothalamus, and striatum. researchgate.netmedchemexpress.cn Furthermore, in vivo microdialysis studies in rats have demonstrated that amibegron increases the release of 5-HT in the prefrontal cortex. researchgate.net The essential amino acid L-tryptophan is the direct precursor for the synthesis of 5-HT. frontiersin.org
Table 1: Effect of Amibegron on Tryptophan and 5-HT Levels in Rodent Brain Regions
| Brain Region | Effect on Tryptophan | Effect on 5-HT Synthesis/Release | Source(s) |
|---|---|---|---|
| Cortex | Increased | Increased Synthesis | researchgate.netmedchemexpress.cn |
| Hippocampus | Increased | Increased Synthesis | researchgate.netmedchemexpress.cn |
| Hypothalamus | Increased | Increased Synthesis | researchgate.netmedchemexpress.cn |
| Striatum | Increased | Increased Synthesis | researchgate.netmedchemexpress.cn |
| Prefrontal Cortex | Not Specified | Increased Release | researchgate.net |
Norepinephrine (NE) Release in Central Nervous System
Amibegron has been shown to influence noradrenergic transmission within the central nervous system. researchgate.net It is suggested that amibegron enhances the release of norepinephrine (NE) through the activation of central β3-adrenoceptors, which are likely located in key areas such as the locus coeruleus. researchgate.netresearchgate.net The locus coeruleus is the principal site for synthesizing norepinephrine in the brain. frontiersin.org One study demonstrated that an intraperitoneal injection of amibegron resulted in a significant, up to fivefold, increase in the level of hippocampal norepinephrine, which is consistent with an enhanced firing rate of noradrenergic neurons.
Involvement of Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3)
The antidepressant-like effects of amibegron in animal models appear to be mediated, at least in part, by its interaction with various serotonin receptor subtypes. researchgate.netnih.gov Experimental studies using the forced swimming test in mice have revealed that the effects of amibegron can be reversed by antagonists of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov The administration of WAY-100635 (a 5-HT1A receptor antagonist), ketanserin (B1673593) (a 5-HT2A/2C receptor antagonist), and ondansetron (B39145) (a 5-HT3 receptor antagonist) all partially and significantly reversed the amibegron-induced decrease in immobility time, suggesting an interaction with these receptor systems. nih.gov
Regulation of Neurotrophic and Anti-Apoptotic Factors in Brain
Preclinical evidence suggests that the behavioral effects of amibegron may be linked to its ability to modulate the expression of neurotrophic and anti-apoptotic factors in the brain, particularly within the hippocampus. nih.govresearchgate.net
Hippocampal Cyclic AMP-Response Element Binding Protein (CREB) Expression Modulation
Amibegron has been found to reverse stress-induced changes in the expression of hippocampal cyclic AMP-response element binding protein (CREB). nih.gov In studies involving rats subjected to acute and repeated restraint stress, amibegron treatment counteracted the alterations in CREB expression. nih.gov Specifically, CREB expression was lower after acute stress and higher after repeated stress; amibegron reversed both of these effects. nih.gov
Brain-Derived Neurotrophic Factor (BDNF) Expression Changes
Amibegron treatment has been shown to counteract stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) expression. nih.gov In rats exposed to both acute and repeated restraint stress, which led to a decrease in hippocampal BDNF, amibegron administration reversed this effect. nih.gov BDNF is a key neurotrophin involved in neuronal survival, differentiation, and plasticity. nih.govmdpi.com
B-cell Lymphoma-2 (Bcl-2) and Bax Protein Ratio Alterations
The ratio of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) to the pro-apoptotic protein Bax is a critical determinant of cell survival. nih.govbrieflands.com In animal models of stress, a reduction in the hippocampal Bcl-2/Bax ratio was observed. nih.gov Treatment with amibegron was found to counteract this stress-induced decrease, suggesting a role in promoting cell survival by altering the balance of these apoptotic regulatory proteins. nih.gov
Table 2: Effect of Amibegron on Neurotrophic and Anti-Apoptotic Factors in Stressed Rats
| Factor | Effect of Stress | Effect of Amibegron Treatment | Source(s) |
|---|---|---|---|
| CREB Expression (Acute Stress) | Decreased | Reversed Decrease | nih.gov |
| CREB Expression (Repeated Stress) | Increased | Reversed Increase | nih.gov |
| BDNF Expression | Decreased | Reversed Decrease | nih.gov |
| Bcl-2/Bax Ratio | Decreased | Reversed Decrease | nih.gov |
Behavioral Selectivity and Absence of Undesirable Preclinical Behavioral Effects
Amibegron (also known as SR58611A) has demonstrated a notable degree of behavioral selectivity in preclinical rodent models. researchgate.netresearchgate.net Unlike many centrally acting pharmacological agents, its primary therapeutic-like effects, such as anxiolytic and antidepressant activities, are not confounded by undesirable behavioral side effects commonly associated with other classes of drugs. researchgate.net Studies have consistently shown that Amibegron is devoid of effects related to sedation, muscle relaxation, memory impairment, or alterations in the sleep-wake cycle. researchgate.net This clean behavioral profile suggests a specific mechanism of action that does not broadly depress or interfere with normal central nervous system functions. researchgate.netresearchgate.net
Preclinical investigations have established that Amibegron does not induce sedation or myorelaxation (muscle relaxation). researchgate.net This characteristic further separates it from classic anxiolytics like benzodiazepines, which typically produce sedative and muscle-relaxant effects as part of their pharmacological profile. The ability of Amibegron to produce anxiolytic-like effects without causing sedation is a critical feature of its preclinical profile, indicating a more targeted mechanism of action. researchgate.net This suggests that the stimulation of the β3-adrenoceptor by Amibegron can achieve anxiolysis without the widespread central nervous system depression associated with other drug classes. researchgate.net
| Behavioral Parameter | Observed Effect in Animal Models | Supporting Test Method |
|---|---|---|
| Spontaneous Locomotor Activity | No significant impact | Rotarod Test |
| Sedation | Absent | General behavioral observation |
| Myorelaxation | Absent | General behavioral observation |
Metabolic and Energy Homeostasis Effects in Animal Models
As a selective β3-adrenoceptor agonist, Amibegron has been shown to influence metabolic processes and energy balance, primarily through its action on adipose tissue. ncats.ionih.gov The β3-adrenoceptor is highly expressed on the surface of both brown and white adipocytes and plays a crucial role in regulating energy expenditure. nih.govmdpi.com
Amibegron directly stimulates the metabolic activity of brown adipose tissue (BAT), a key thermogenic organ in mammals. ncats.ionih.gov In vitro studies using membrane homogenates from rat interscapular BAT demonstrated that Amibegron effectively increased levels of cyclic AMP (cAMP). ncats.io The elevation of cAMP is a critical intracellular signaling event that initiates the metabolic activation of brown adipocytes. mdpi.com This finding indicates that Amibegron directly engages the β3-adrenoceptors on brown fat cells to trigger the downstream metabolic cascade. ncats.io
A primary metabolic consequence of β3-adrenoceptor activation in adipose tissue is the stimulation of lipolysis, the process of breaking down stored triglycerides into fatty acids and glycerol (B35011). youtube.comfrontiersin.org Amibegron has been shown to be a potent inducer of lipolysis. ncats.io In studies with brown fat cells, Amibegron stimulated the release of glycerol, a direct marker of lipolytic activity. ncats.io The effective concentration for this action underscores its potency as a β3-adrenoceptor agonist in fat cells. ncats.io This mobilization of stored energy is a fundamental step in the process of thermogenesis. youtube.com
| Metabolic Process | Measurement | EC₅₀ (Amibegron) |
|---|---|---|
| BAT Metabolism Activation | cAMP Level Increase | 20 nM |
| Lipolysis Induction | Glycerol Release | 11 nM |
The activation of BAT metabolism and the induction of lipolysis by Amibegron are intrinsically linked to an increase in thermogenesis, or heat production. ncats.ionih.gov A significant portion of non-shivering thermogenesis in mammals is mediated by the β3-adrenoceptor in BAT. nih.gov The fatty acids released during lipolysis are utilized by the abundant mitochondria within brown adipocytes as fuel. mdpi.com The activation of β3-adrenoceptors leads to the uncoupling of cellular respiration from ATP synthesis via the uncoupling protein 1 (UCP1), causing the energy from fatty acid oxidation to be dissipated as heat. nih.govmdpi.com While direct thermogenesis studies on Amibegron are part of a broader body of research on β3-agonists, its demonstrated ability to activate the key upstream processes of cAMP production and lipolysis in BAT strongly indicates its function as a thermogenic agent. ncats.ionih.gov Studies on β3-adrenoceptor agonists have shown they can significantly increase energy expenditure in animal models. nih.gov
Gastrointestinal Motility Modulation in Preclinical Systems
Amibegron has been shown to inhibit intestinal motility, an effect mediated by its agonist activity at β3-adrenoceptors. ncats.ionih.gov This has been demonstrated in various preclinical models, highlighting a potential role in modulating gastrointestinal function.
In studies involving rat colon tissue, Amibegron has been identified as a selective β-adrenoceptor agonist with an EC50 of 3.5 nM. medchemexpress.cn This indicates a high potency for its target receptor in this tissue. The activation of β3-adrenoceptors in the colon is linked to smooth muscle relaxation, leading to an inhibition of motility. e-century.us Research has established that both β1- and β3-adrenoceptors are involved in the norepinephrine-induced inhibition of colonic motility in rats. e-century.us While not specific to Amibegron, studies on canine colonic motility further support this mechanism, showing that the inhibitory effects of Amibegron were resistant to antagonists of β1- and β2-adrenoceptors, pointing to a β3-adrenoceptor-mediated action. nih.govnih.gov
Preclinical Cardiovascular System Investigations
The cardiovascular effects of Amibegron have been investigated, particularly concerning its potential impact on cardiac muscle contractility and its selectivity for the β3-adrenoceptor over other beta-receptor subtypes.
In contrast to the stimulation of β1- and β2-adrenoceptors which increases the force of cardiac contraction (a positive inotropic effect), stimulation of β3-adrenoceptors in the human heart induces a decrease in contractility. nih.govnih.gov This is known as a negative inotropic effect. Studies on human endomyocardial biopsies have demonstrated that this effect is mediated through the activation of a nitric oxide synthase (NOS) pathway. nih.govnih.gov The stimulation of β3-adrenoceptors leads to an increase in the production of nitric oxide and intracellular cGMP, which ultimately results in reduced myocardial contractility. nih.gov While these specific studies utilized the β3-agonist BRL 37344, the findings elucidate the fundamental mechanism of action for β3-adrenoceptor agonists like Amibegron in human ventricular tissue. nih.govnih.gov
While Amibegron is characterized as a selective β3-adrenoceptor agonist, it can exhibit effects on β1- and β2-adrenoceptors at higher concentrations. medchemexpress.cn This off-target activity is significantly less potent than its primary action. Laboratory data indicate that Amibegron has IC50 values of 4.6 µM and 1.2 µM for β1- and β2-adrenoceptors, respectively. medchemexpress.cn These micromolar concentrations are substantially higher than the nanomolar potency observed for its activity at the β3-adrenoceptor, confirming its selectivity under typical therapeutic concentrations. medchemexpress.cn
| Receptor | Tissue/System | Potency (IC50/EC50) | Effect | Source |
|---|---|---|---|---|
| β3-Adrenoceptor | Rat Colon | EC50: 3.5 nM | Agonist (Inhibition of motility) | medchemexpress.cn |
| β1-Adrenoceptor | Rat Brain Tissue | IC50: 4.6 µM | Antagonist/Inhibitor | medchemexpress.cn |
| β2-Adrenoceptor | Rat Brain Tissue | IC50: 1.2 µM | Antagonist/Inhibitor | medchemexpress.cn |
Preclinical Pharmacokinetics of Amibegron
Investigational Absorption Characteristics in Animal Models
Studies in rodent models have demonstrated that Amibegron is orally active. Following oral administration (p.o.) in rats and mice, the compound has been shown to exert pharmacological effects, indicating its absorption from the gastrointestinal tract. researchgate.netnih.gov
One key study by Claustre et al. (2008) utilized oral administration in rats at doses of 3 and 10 mg/kg to investigate the compound's effects on neurotransmitter levels. researchgate.netnih.gov While this study confirmed the oral activity of Amibegron, specific pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability have not been extensively reported in publicly available literature. The effective doses in these neurochemical studies suggest that a pharmacologically active concentration is achieved in the central nervous system after oral administration.
Further research is required to fully characterize the oral absorption profile of Amibegron, including the impact of formulation and food effects on its bioavailability in preclinical species.
Distribution Profile in Organ Systems of Preclinical Species
Preclinical evidence suggests that Amibegron is capable of crossing the blood-brain barrier and distributing to the central nervous system. Studies in rodents have shown that systemically administered Amibegron influences neurochemical pathways in various brain regions.
Following oral administration of 3 and 10 mg/kg in rats, Amibegron was found to increase the synthesis of serotonin (B10506) (5-HT) and tryptophan in several brain areas, including the cortex, hippocampus, hypothalamus, and striatum. researchgate.netnih.gov This indicates that the compound not only enters the brain but is also distributed to multiple functionally distinct regions. The ability to penetrate the brain is a critical characteristic for a compound being investigated for neurological or psychiatric indications.
Metabolic Pathways and Metabolite Identification in Animal Systems
The metabolism of Amibegron has been addressed in some preclinical investigations, with at least one active metabolite having been identified. In studies conducted in rats, it has been suggested that some of the in vivo effects of Amibegron may be mediated by its active metabolite, SR58878. researchgate.net
The study by Claustre et al. (2008) mentioned the formation of this active metabolite, although detailed information regarding the specific metabolic pathways involved in the conversion of Amibegron to SR58878 and the full profile of other potential metabolites is not extensively described. researchgate.net The research does note that Amibegron itself does not appear to alter the synthesis or metabolism of the neurotransmitter norepinephrine (B1679862) in the rat brain. researchgate.netnih.gov
A comprehensive understanding of Amibegron's metabolic fate would require further studies to elucidate the primary enzymes responsible for its biotransformation (e.g., cytochrome P450 isoforms) and to identify and characterize all major metabolites in various preclinical species.
Advanced Research Methodologies and Animal Models in Amibegron Studies
In Vitro and Ex Vivo Assay Systems for Receptor Activity
The pharmacological profile of Amibegron has been extensively characterized using a variety of in vitro and ex vivo assay systems. These methodologies are crucial for determining its potency, selectivity, and mechanism of action at the cellular and tissue levels.
Ex vivo studies using isolated tissue preparations have been fundamental in demonstrating the functional activity of Amibegron. These assays measure the physiological response of a specific tissue to the compound, providing insights into its receptor-mediated effects in a complex biological environment. For instance, the selectivity of Amibegron for the β3-adrenergic receptor (β3-AR) was established in early studies using rat colon and uterus tissues. medchemexpress.cn In the rat colon, a tissue known to express atypical beta-adrenoceptors, Amibegron demonstrated potent agonist activity. medchemexpress.cnncats.io Conversely, its effect in the rat uterus, which predominantly expresses other β-adrenoceptor subtypes, was significantly lower, highlighting its selectivity. medchemexpress.cn While direct studies on Amibegron using human bladder strips are not detailed in the provided sources, this preparation is a standard methodology for evaluating β3-AR agonists, where compounds like mirabegron (B1684304) have been shown to induce relaxation of the detrusor muscle. nih.gov
| Tissue Preparation | Parameter | Value | Reference |
|---|---|---|---|
| Rat Colon | EC₅₀ | 3.5 nM | medchemexpress.cn |
| Rat Uterus | EC₅₀ | 499 nM | medchemexpress.cn |
To investigate the effects of Amibegron on a specific receptor subtype in a controlled environment, researchers utilize cell lines genetically engineered to express β3-adrenergic receptors. Chinese Hamster Ovary (CHO) cells, specifically the CHO-K1 line, are commonly used for this purpose. researchgate.net These cells are transfected with the gene encoding for either human or mouse β3-ARs. researchgate.net This system allows for the precise measurement of receptor activation without the confounding presence of other receptor subtypes. In such assays, the activity of Amibegron can be directly compared to other compounds, confirming its role as a β3-AR agonist. researchgate.net This methodology is a standard approach in the field for comparing the selectivity and potency of various β-AR agonists, including vibegron (B611683) and mirabegron, often using CHO or Human Embryonic Kidney (HEK293) cells. nih.govnih.govresearchgate.net
Activation of β3-adrenergic receptors by an agonist like Amibegron initiates a cascade of intracellular signaling events, primarily through the Gs protein pathway, which stimulates adenylyl cyclase activity and leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov Biochemical assays are employed to quantify these downstream effects. Studies have shown that Amibegron increases cAMP levels in membrane homogenates from rat interscapular brown adipose tissue, with an EC50 of 20 nM. ncats.io Measuring cAMP accumulation is a direct indicator of receptor engagement and functional response. researchgate.net This method confirms that Amibegron's mechanism of action is consistent with that of a β3-AR agonist, triggering the expected intracellular signaling pathway. researchgate.netnih.gov The modulation of the adenylyl cyclase-cAMP pathway is a central focus in understanding the therapeutic potential of compounds targeting Gs-coupled receptors. frontiersin.orgmdpi.com
In Vivo Animal Models for Behavioral and Physiological Assessment
In vivo animal models are indispensable for evaluating the systemic effects of Amibegron, bridging the gap between cellular activity and potential therapeutic applications. These models allow for the assessment of complex behavioral and physiological outcomes in a living organism.
Amibegron has been extensively studied in various rodent models to evaluate its antidepressant and anxiolytic-like properties. researchgate.net These models are designed to mimic specific aspects of human depression and anxiety disorders.
Forced Swim Test (FST): In this widely used model, Amibegron has been shown to reduce the characteristic immobility behavior in rats, an effect indicative of antidepressant potential. researchgate.netchez-alice.frnih.gov This effect is observed after both acute and repeated administration. nih.gov
Flinders Sensitive Line (FSL) Rat: The FSL rat is a genetic animal model of depression that exhibits high innate immobility in the FST. chez-alice.frnih.gov Chronic treatment with Amibegron significantly reduces this exaggerated immobility, providing strong confirmation of its antidepressant-like effects. chez-alice.frnih.govscielo.br
Chronic Mild Stress (CMS) Model: This model exposes rodents to a series of unpredictable, mild stressors to induce a state analogous to depression. Amibegron has demonstrated antidepressant-like potential in the CMS model in mice. chez-alice.frscielo.br
Learned Helplessness Model: Amibegron has shown activity in the learned helplessness model in rats, another established paradigm for assessing antidepressant efficacy. medchemexpress.cn
Stress-Induced Behavioral Changes: In rats subjected to acute or repeated restraint stress, Amibegron counteracts the resulting increase in immobility time in the FST and reverses stress-induced changes in the hippocampal expression of neurotrophic factors. nih.gov
| Animal Model | Species | Key Finding | Reference |
|---|---|---|---|
| Forced Swim Test (FST) | Rat | Significantly reduced immobility time. | researchgate.netnih.govnih.gov |
| Flinders Sensitive Line (FSL) | Rat | Reduced exaggerated immobility after chronic treatment. | chez-alice.frnih.govscielo.br |
| Chronic Mild Stress (CMS) | Mouse | Demonstrated antidepressant-like effects. | scielo.br |
| Learned Helplessness | Rat | Active in the model, indicating antidepressant-like activity. | medchemexpress.cn |
| Restraint Stress | Rat | Counteracted stress-induced behavioral and neurochemical changes. | nih.gov |
Recent research has explored the therapeutic potential of Amibegron in musculoskeletal conditions, specifically in mouse models of chronic rotator cuff tears. nih.govnih.gov These injuries often lead to muscle atrophy and fatty infiltration, which impair healing and functional recovery. researchgate.netbiorxiv.org
In a mouse model involving supraspinatus tendon transection and suprascapular nerve transection, Amibegron treatment was found to mitigate these pathological changes. nih.govresearchgate.net The mechanism involves the activation of β3-ARs on fibroadipogenic progenitors (FAPs), the cells responsible for fatty infiltration. nih.govnih.gov Amibegron induces the expression of uncoupling protein 1 (UCP-1), a hallmark of brown adipose tissue (BAT), within these FAPs. nih.govresearchgate.net This promotion of BAT activity helps to reduce muscle atrophy and fatty infiltration, leading to improved forelimb function. nih.govresearchgate.net Studies have also investigated how factors such as aging impact the efficacy of Amibegron in these models, finding that aged mice have a decreased responsiveness to the treatment. nih.gov
Neurochemical Analysis Techniques (e.g., Western Blot for Protein Expression, Microdialysis for Neurotransmitter Release)
Neurochemical analyses have been instrumental in elucidating the molecular mechanisms that underlie the pharmacological effects of Amibegron. Techniques such as Western Blot and in vivo microdialysis have provided direct evidence of the compound's impact on protein expression and neurotransmitter dynamics within the brain.
Western Blot for Protein Expression: Western blot analysis has been employed to investigate how Amibegron modulates the expression of key proteins involved in neuroplasticity and cell survival, particularly within the hippocampus. In studies using rat models subjected to stress, Amibegron treatment was shown to counteract stress-induced changes in the expression of several important proteins. nih.gov For instance, stress procedures were found to decrease the expression of brain-derived neurotrophic factor (BDNF) and the ratio of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) to the pro-apoptotic protein Bax. nih.gov Treatment with Amibegron effectively reversed these reductions. nih.gov
Furthermore, the expression of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB), a crucial transcription factor for neuronal function, was also affected by stress and subsequently modulated by Amibegron. nih.gov Acute stress lowered CREB expression, while repeated stress elevated it; Amibegron treatment reversed both of these effects, suggesting a stabilizing role on this signaling pathway. nih.gov These findings indicate that Amibegron's behavioral effects may be linked to its ability to influence the hippocampal expression of neurotrophic and anti-apoptotic factors. nih.gov
Table 1: Effect of Amibegron on Hippocampal Protein Expression in Stressed Rats
| Protein/Ratio | Effect of Stress | Effect of Amibegron Treatment |
| BDNF | Reduced | Counteracted reduction nih.gov |
| Bcl-2/Bax Ratio | Reduced | Counteracted reduction nih.gov |
| CREB (Acute Stress) | Reduced | Reversed reduction nih.gov |
| CREB (Repeated Stress) | Increased | Reversed increase nih.gov |
Microdialysis for Neurotransmitter Release: In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular space of specific brain regions in freely-moving animals. nih.govspringernature.com Studies utilizing this method have demonstrated that Amibegron can significantly enhance serotonergic and noradrenergic neurotransmission. researchgate.net Following administration in rats, Amibegron was shown to increase the extracellular levels of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the prefrontal cortex. researchgate.net This suggests that the anxiolytic and antidepressant-like activities of Amibegron are mediated, at least in part, by an increase in brain serotonergic and noradrenergic activity, triggered by the activation of β3-adrenoceptors. researchgate.net
Table 2: Effect of Amibegron on Neurotransmitter Efflux in Rat Prefrontal Cortex
| Neurotransmitter | Effect of Acute Amibegron Administration |
| Serotonin (5-HT) | Increased extracellular levels researchgate.net |
| Norepinephrine (NE) | Increased extracellular levels researchgate.net |
Behavioral Phenotyping Methodologies (e.g., Immobility Time, Locomotor Activity Monitoring)
Behavioral phenotyping in animal models is a cornerstone of preclinical neuropsychopharmacology, used to assess the potential therapeutic effects of compounds like Amibegron. Key methodologies include the forced swim test, which measures immobility time, and locomotor activity monitoring to control for confounding effects on general movement.
Immobility Time: The forced swim test (FST), or behavioral despair test, is a widely used model to screen for antidepressant-like activity. nih.gov In this test, a reduction in the time an animal spends immobile is interpreted as a positive antidepressant-like effect. Multiple studies have shown that Amibegron significantly reduces immobility time in rats. nih.govresearchgate.netnih.gov This effect was observed in rats subjected to both acute and repeated stress procedures. nih.gov Furthermore, in a genetic animal model of depression, the Flinders Sensitive Line (FSL) rat, chronic treatment with Amibegron successfully decreased the characteristically high immobility time, an effect comparable to established antidepressants like fluoxetine (B1211875) and desipramine. researchgate.netnih.gov These consistent findings across different models confirm the antidepressant potential of Amibegron. researchgate.netnih.gov
Computational Modeling and In Silico Approaches
Computational methods are integral to modern drug discovery, providing insights into drug-receptor interactions and guiding the design of more potent and selective molecules. While specific computational studies published on Amibegron are not detailed in the available literature, the principles of ligand-based design and molecular simulations are highly relevant to understanding its function and the development of similar β3-adrenoceptor agonists.
Ligand-Based Drug Design Strategies
Ligand-based drug design is employed when the three-dimensional structure of the target receptor has not been experimentally determined. nih.gov These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity. nih.gov
One key strategy is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. For a selective agonist like Amibegron, a pharmacophore model could be developed based on its structure and the structures of other known β3-adrenoceptor agonists. This model would serve as a 3D query to screen virtual compound libraries for new potential agonists or to guide the chemical modification of existing compounds to improve their activity.
Another powerful ligand-based method is the quantitative structure-activity relationship (QSAR). 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a set of compounds with their 3D physicochemical properties (e.g., steric and electrostatic fields). youtube.com By aligning a series of molecules like Amibegron and its analogues, a 3D-QSAR model can be built to predict the activity of novel, untested compounds and provide visual maps that highlight which regions of the molecule are sensitive to modification. youtube.com
Molecular Docking and Dynamics Simulations (if implied by SAR context)
When a 3D structure of the target protein is available, structure-based methods like molecular docking and molecular dynamics (MD) simulations become invaluable. mdpi.com These techniques are crucial for understanding the specific interactions that drive the Structure-Activity Relationship (SAR) of a compound series.
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to its receptor target. mdpi.com For Amibegron, docking into a homology model or an experimentally determined structure of the β3-adrenoceptor would reveal key atomic-level interactions, such as specific amino acid residues in the binding pocket that form hydrogen bonds or hydrophobic contacts with the ligand. mdpi.com This information is critical for explaining Amibegron's selectivity and for rationally designing modifications to enhance binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov These simulations model the movements of every atom in the system, providing a dynamic view of the binding event. mdpi.com An MD simulation could assess whether the docked pose of Amibegron within the β3-adrenoceptor is stable, how water molecules might mediate the interaction, and how the receptor's conformation might change upon ligand binding. mdpi.com This provides a more realistic and robust understanding of the binding mechanism than static docking alone.
Future Directions and Unexplored Avenues in Amibegron Research
Investigation of Novel β3-Adrenergic Receptor Modulators Inspired by Amibegron's Profile
The success and pharmacological profile of Amibegron and other β3-adrenergic receptor agonists like Mirabegron (B1684304) and Vibegron (B611683) have paved the way for the investigation of novel compounds targeting this receptor subtype. Future research will likely focus on developing modulators with improved selectivity, potency, and potentially different functional profiles (e.g., biased agonism) based on the insights gained from Amibegron. The goal is to identify compounds that can maximize therapeutic benefits while minimizing off-target effects observed with some earlier-generation β3 agonists. The development of new β3-AR agonists is progressing rapidly, driven by the increasing recognition of β3-AR as a therapeutic target nih.gov.
Deepening Understanding of β3-Adrenergic Receptor Subtype Specificity and Off-Target Interactions at a Molecular Level
A critical area for future research involves a more profound understanding of the molecular mechanisms governing β3-adrenergic receptor subtype specificity and potential off-target interactions. While Amibegron has shown selectivity for β3-AR, a detailed molecular-level analysis can reveal the precise binding sites and conformational changes that confer this specificity. This knowledge is crucial for designing even more selective compounds and predicting potential interactions with other adrenergic receptor subtypes (β1 and β2) or entirely different targets. Studies have highlighted the importance of understanding stereospecific drug interactions with beta-adrenergic receptors at the molecular level biorxiv.org. The potential for off-target effects, particularly on β1 and β2 receptors, has been noted with some β3 agonists, emphasizing the need for highly selective compounds encyclopedia.pubbiorxiv.org. Research into the cryo-EM structure of the β3 adrenergic receptor is contributing to understanding the molecular basis of subtype selectivity researchgate.net.
Exploration of Amibegron's Effects in Other Preclinical Disease Models beyond Current Scope
Amibegron's preclinical evaluation has explored its effects in various conditions, including those related to metabolic function and mood disorders nih.govwikipedia.orgresearchgate.net. Future research should expand this scope to investigate its potential therapeutic utility in a wider range of preclinical disease models where β3-adrenergic receptor signaling is implicated. This could include exploring its effects in models of cardiovascular diseases beyond heart failure, additional neurological or psychiatric disorders, inflammatory conditions, or other areas where β3-ARs are expressed and play a functional role wikipedia.orgmdpi.commdpi.comarvojournals.org. For instance, the role of β3-ARs in the central nervous system and their potential in treating stress-related disorders warrant further investigation researchgate.netbohrium.com. Studies are already exploring the potential of repurposing β3-AR agonists for conditions like Alzheimer's disease biorxiv.orgmdpi.com.
Elucidation of β3-Adrenergic Receptor Signaling Nuances and Their Therapeutic Implications
While β3-adrenergic receptors are known to primarily couple with Gαs proteins and activate the cAMP/PKA pathway, research indicates they can also couple with Gαi proteins and activate other pathways, such as the NO/cGMP pathway, depending on the tissue and cellular context mdpi.comahajournals.orgnih.govmdpi.com. Future studies need to further elucidate these signaling nuances, including the factors that determine the coupling preference and the downstream effectors involved in different cell types and physiological or pathological states. A deeper understanding of these complex signaling networks is essential for predicting the full spectrum of Amibegron's effects and identifying potential therapeutic implications beyond the primary Gαs-mediated responses mdpi.commdpi.com. For example, the involvement of β3-ARs in modulating nitric oxide signaling has been observed in cardiac tissue ahajournals.orgmdpi.com.
Synergistic Effects of β3-Adrenergic Receptor Agonism with Other Pharmacological Targets in Preclinical Settings
Exploring the synergistic effects of β3-adrenergic receptor agonism with modulation of other pharmacological targets in preclinical models represents a promising future direction. Given the involvement of β3-ARs in various physiological processes, combining Amibegron or other β3 agonists with compounds targeting different pathways could lead to enhanced therapeutic outcomes or allow for lower doses of each agent, potentially reducing side effects. This could involve combinations with drugs targeting other components of the adrenergic system, different receptor families, or pathways involved in specific disease pathologies. For instance, the synergistic effect of β3-AR agonists with muscarinic antagonists has been explored in the context of overactive bladder researchgate.neturologytimes.com. Investigating combinations relevant to other potential indications identified in preclinical studies could uncover novel therapeutic strategies.
Q & A
Q. What are the primary mechanisms of Amibegron in preclinical models, and how are they experimentally validated?
Amibegron acts as a selective β3-adrenoceptor (β3-AR) agonist, primarily influencing brown adipose tissue (BAT) activation, mitochondrial uncoupling via UCP-1, and muscle regeneration. Methodologies include:
- UCP-1 knockout (KO) mouse models to isolate BAT-dependent effects (e.g., reduced muscle regeneration in UCP-1 KO mice post-ischemia-reperfusion injury (IRI)) .
- DigiGait analysis to quantify functional recovery (e.g., improved stance width and stride length in treated mice) .
- Muscle histology and cross-sectional area measurements to assess myofiber regeneration .
Q. What are the standard animal models and dosing protocols for studying Amibegron?
- Rodent models : UCP-1 reporter mice, wildtype (WT), and KO mice subjected to unilateral hindlimb IRI .
- Dosing : 10 mg/kg intraperitoneal (I.P.) injections daily for 4 weeks post-IRI, validated via power analysis (α=0.05, β=0.80, n=5/group) .
- Controls : Vehicle-treated (DMSO) groups to benchmark therapeutic effects .
Q. How do researchers assess Amibegron’s impact on adipose tissue-muscle crosstalk?
- Gene expression profiling : Quantifying BAT markers (e.g., UCP-1, PGC-1α) and batokines in adipose depots .
- Histological staining : Differentiating white, beige, and BAT morphology post-treatment .
- Functional assays : Measuring thermogenesis and muscle regeneration indices (e.g., regeneration index, wet muscle weight) .
Q. What molecular pathways are implicated in Amibegron’s therapeutic effects?
- cAMP/PKA signaling : Confirmed via direct injection of cAMP analogs (e.g., cAMP-SP) in motoneurons, showing increased excitability without off-target cardiovascular effects .
- Serotonergic modulation : Indirect evidence from anxiolytic studies using serotonin receptor antagonists (e.g., WAY-100635) to dissect dual mechanisms .
Q. How is Amibegron’s efficacy quantified in behavioral studies?
- Chronic mild stress (CMS) models : Measuring antidepressant-like effects (e.g., reduced immobility in forced swim tests) .
- Anxiolytic assays : Elevated plus-maze and open-field tests to evaluate serotonin-dependent pathways .
Advanced Research Questions
Q. How can contradictory findings on Amibegron’s serotonergic vs. β3-AR mechanisms be resolved?
- Methodological strategies :
- Receptor knockout models : Compare β3-AR KO and serotonin receptor (5-HT) KO mice to isolate pathways .
- Pharmacological inhibition : Co-administration with selective antagonists (e.g., β3-AR antagonist SR59230A or 5-HT1A antagonist WAY-100635) .
- Transcriptomic profiling : RNA sequencing of BAT and neuronal tissues to identify pathway-specific gene clusters .
Q. What experimental designs validate Amibegron’s role in neuronal excitability?
- Electrophysiological recordings : Measure changes in motoneuron intrinsic properties (e.g., resting membrane potential, F-I relationship gain) using patch-clamp techniques .
- cAMP imaging : Fluorescent reporters (e.g., EPAC-based sensors) to visualize real-time cAMP/PKA activation in neurons .
- Behavioral correlates : Link excitability changes to functional outcomes (e.g., gait analysis) .
Q. How can researchers optimize longitudinal dosing regimens to minimize off-target effects?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Serial blood sampling to track Amibegron clearance and receptor occupancy .
- Cardiovascular monitoring : Telemetry to detect heart rate/blood pressure changes, ensuring β3-AR specificity .
- Dose-escalation studies : Test incremental doses (5–20 mg/kg) to identify therapeutic windows .
Q. What challenges arise in translating Amibegron’s rodent-derived data to human applications?
- Species-specific BAT activity : Humans have lower BAT volume; use humanized adipocyte models (e.g., transplanted human FAPs in mice) to bridge gaps .
- Heterogeneity in clinical populations : Stratify patients by BAT activity (e.g., PET-CT imaging) in trial designs .
- Toxicity profiling : Compare Amibegron with FDA-approved β3-AR agonists (e.g., Mirabegron) for cardiovascular safety .
Q. How can contradictory results in muscle regeneration studies be addressed?
- Standardized injury models : Use calibrated IRI protocols (e.g., 3-hour rubber band occlusion) to reduce variability .
- Multi-omics integration : Combine proteomics (e.g., myokine profiling) and metabolomics to identify confounding factors .
- Blinded histopathological analysis : Mitigate bias in regeneration index calculations .
Methodological Notes
- Data Contradiction Analysis : Use Prism’s outlier tests (e.g., Grubbs’ test) to exclude aberrant data points in small-sample studies .
- Statistical Power : Ensure adequate sample sizes via a priori power analysis (e.g., G*Power software) .
- Ethical Compliance : Adhere to IACUC guidelines for injury models and dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
